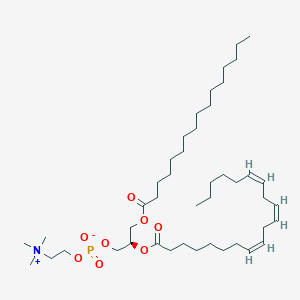
(KDO)2-(palmitoleoyl-myristoyl)-lipid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(KDO)2-(palmitoleoyl-myristoyl)-lipid A is a lipid A derivative, comprising lipid A glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues and having the dodecanoyl group replaced by palmitoleoyl. It is a member of lipid As and a tetradecanoate ester. It is a conjugate acid of a this compound(6-).
Applications De Recherche Scientifique
Biosynthesis and Enzymatic Acylation
Biosynthesis in Escherichia coli : Enzymes in E. coli facilitate the transfer of laurate and myristate residues from acyl carrier proteins to (KDO)2-IVA, a precursor of lipid A. This enzymatic acylation process is essential in lipid A biosynthesis, and it has specific substrate requirements, demonstrating novel KDO recognition domains (Brożek & Raetz, 1990).
Function of Escherichia coli msbB Gene : The msbB gene encodes a related acyltransferase that efficiently acylates the product formed by HtrB, resulting in (KDO)2-(lauroyl)-lipid IVA. This process is essential for lipid A modification and its temperature-sensitive phenotype (Clementz, Zhou, & Raetz, 1997).
Protein Acylation and Trafficking
Effect of Charged Lipids on BKCa Channels : The study demonstrates the influence of negatively charged lipids like palmitoyl coenzyme A on the activity of large-conductance Ca(2+)-activated K(+) (BK(Ca)) channels, suggesting a role of lipid modifications in modulating channel activity (Clarke, Petrou, Walsh, & Singer, 2003).
Protein Palmitoylation and Subcellular Trafficking : The process of protein S-palmitoylation involves the attachment of fatty acids like palmitate to proteins, affecting their trafficking and subcellular localization. This indicates the significance of lipid modifications in cellular protein distribution and function (Aicart-Ramos, Valero, & Rodrı́guez-Crespo, 2011).
Lipid A Precursor Synthesis and Modification
3-deoxy-D-manno-octulosonate Transferase and Late Acyltransferases : The synthesis of lipid A involves the incorporation of KDO and subsequent acylation with laurate and myristate. This study provides insights into the enzymatic pathways and intermediates of lipid A biosynthesis, indicating the role of specific acyltransferases and transferase genes (Brożek & Raetz, 1992).
Endotoxin Biosynthesis in Pseudomonas aeruginosa : The study highlights the unique ability of Pseudomonas aeruginosa to transfer laurate to lipid A precursors without prior attachment of KDO, contrary to the process in E. coli. This underscores variations in lipid A synthesis across different bacteria (Mohan & Raetz, 1994).
Environmental Influences on Lipid A Structure
- Effect of Cold Shock on Lipid A Biosynthesis in Escherichia coli : Exposure to cold shock induces a novel palmitoleoyl-acyl carrier protein-dependent acyltransferase that modifies the lipid A structure in E. coli. This alteration in lipid composition may be adaptive for maintaining optimal membrane fluidity at lower temperatures (Carty, Sreekumar, & Raetz, 1999).
Propriétés
Formule moléculaire |
C114H208N2O39P2 |
|---|---|
Poids moléculaire |
2292.8 g/mol |
Nom IUPAC |
(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C114H208N2O39P2/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-71-95(126)145-85(69-63-57-51-45-35-29-23-17-11-5)75-94(125)116-100-108(150-98(129)76-86(70-64-58-52-46-36-30-24-18-12-6)146-96(127)72-66-60-53-47-41-38-32-26-20-14-8-2)106(154-156(137,138)139)92(82-144-113(111(133)134)78-90(102(131)105(152-113)89(123)80-118)151-114(112(135)136)77-87(121)101(130)104(153-114)88(122)79-117)148-109(100)143-81-91-103(132)107(149-97(128)74-84(120)68-62-56-50-44-34-28-22-16-10-4)99(110(147-91)155-157(140,141)142)115-93(124)73-83(119)67-61-55-49-43-33-27-21-15-9-3/h37,39,83-92,99-110,117-123,130-132H,7-36,38,40-82H2,1-6H3,(H,115,124)(H,116,125)(H,133,134)(H,135,136)(H2,137,138,139)(H2,140,141,142)/b39-37-/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,113-,114-/m1/s1 |
Clé InChI |
YMYMIWUIGJUAIZ-LSPGFKFTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



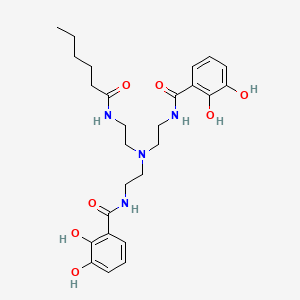


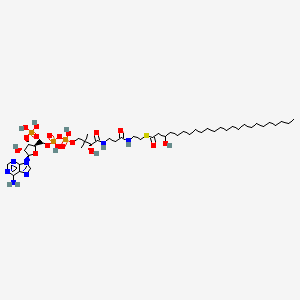
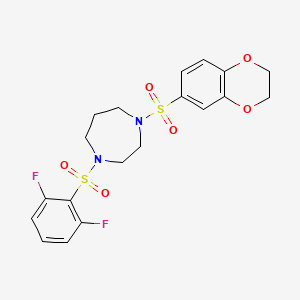
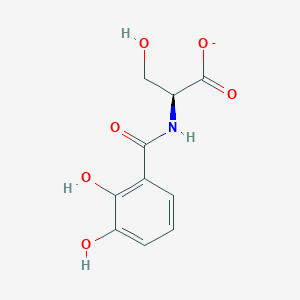
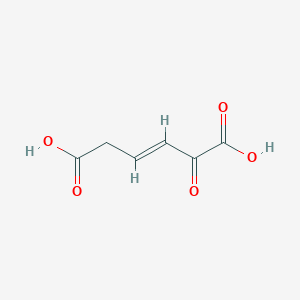
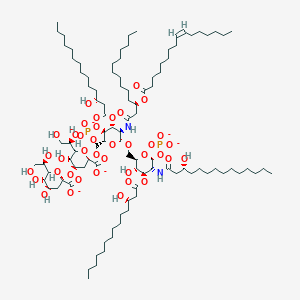
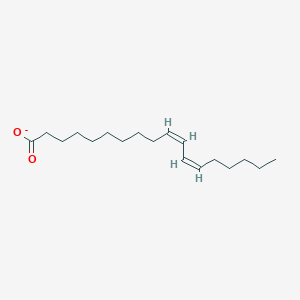
![(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)
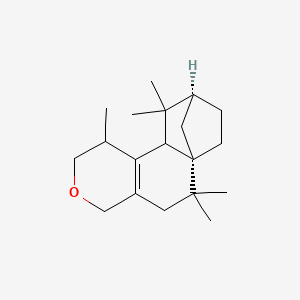
![1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264240.png)
